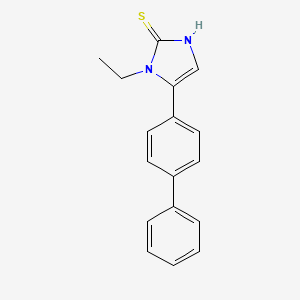

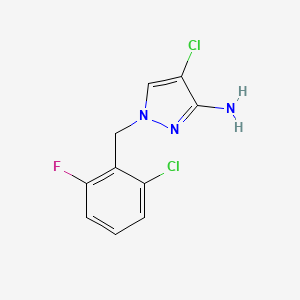

![molecular formula C16H18F3NO4 B2614072 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(trifluoromethoxy)benzamide CAS No. 1902932-69-7](/img/structure/B2614072.png)

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(trifluoromethoxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

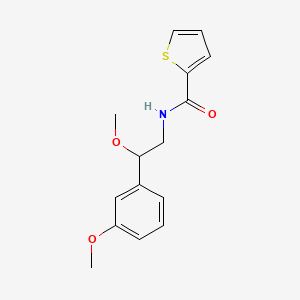

“N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(trifluoromethoxy)benzamide” is a chemical compound with the molecular formula C16H18F3NO4 . It is intended for research use only.

Molecular Structure Analysis

The molecular structure of “this compound” includes a benzamide group attached to an octahydrobenzo[b][1,4]dioxin ring and a trifluoromethoxy group . The InChI string representation of the molecule isInChI=1S/C15H18F3NO5S/c16-15 (17,18)24-12-3-1-2-4-14 (12)25 (20,21)19-10-5-6-11-13 (9-10)23-8-7-22-11/h1-4,10-11,13,19H,5-9H2 . Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 381.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound is 381.08577833 g/mol . The topological polar surface area of the compound is 82.2 Ų . The compound has a heavy atom count of 25 .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Material Science

Chain-Growth Polycondensation for Aramides : A novel approach to synthesize well-defined poly(p-benzamide) with low polydispersity through chain-growth polycondensation has been explored. This method involves the polymerization of phenyl 4-(4-octyloxybenzylamino)benzoate to give well-defined aromatic polyamides. These polyamides show potential for creating block copolymers with controlled molecular weight and polydispersity, demonstrating the utility in materials science for developing novel polymer architectures with specific properties (Yokozawa et al., 2002).

Performance Enhancement of Polybenzoxazine : Research has shown that alloying polybenzoxazine with polyimide can significantly improve its properties. This is achieved by combining a bifunctional benzoxazine monomer with a soluble polyimide or its precursor, resulting in materials with enhanced thermal stability and mechanical properties. Such advancements are crucial for the development of high-performance polymers for various industrial applications (Takeichi et al., 2005).

Organic Chemistry and Catalysis

Benzoxazole Synthesis : The synthesis of benzimidazoles, benzoxazoles, and benzothiazoles has been a subject of interest due to their wide range of biological activities. A catalytic synthesis method using ammonium chloride has been developed to create these compounds from o-substituted anilines and orthoesters. This method offers a less toxic, more efficient route to these heterocyclic compounds, which are key structures in many pharmaceutical agents (Fortenberry et al., 2013).

One-Pot Synthesis of Trifluoromethyl and Difluoromethyl Substituted Benzo-1,3-diazoles : A novel one-pot reaction has been developed for the efficient preparation of 2-trifluoromethyl and 2-difluoromethyl substituted benzimidazole, benzoxazole, and benzothiazole derivatives. This method utilizes trifluoroacetic and difluoroacetic acids, offering a streamlined route to these valuable compounds for drug synthesis (Ge et al., 2007).

Eigenschaften

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3NO4/c17-16(18,19)24-12-3-1-2-10(8-12)15(21)20-11-4-5-13-14(9-11)23-7-6-22-13/h1-3,8,11,13-14H,4-7,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKERLXZNGQJJHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)C3=CC(=CC=C3)OC(F)(F)F)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

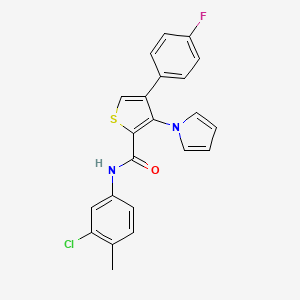

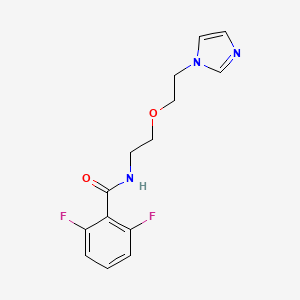

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2613990.png)

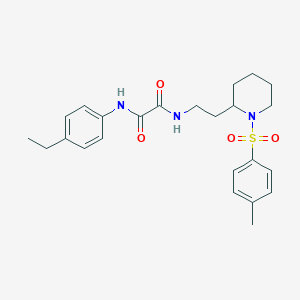

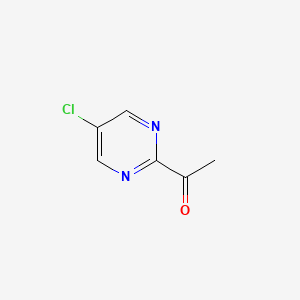

![(2Z)-2-{[(3-chloro-4-fluorophenyl)sulfonyl]hydrazono}-N-(2-fluorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2613991.png)

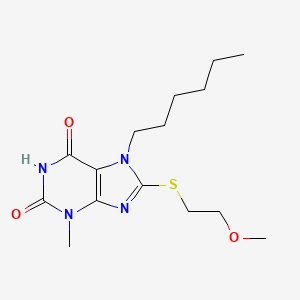

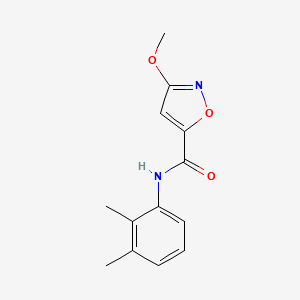

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2613996.png)

![ethyl 4-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2614001.png)

![4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2614002.png)